7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid

Description

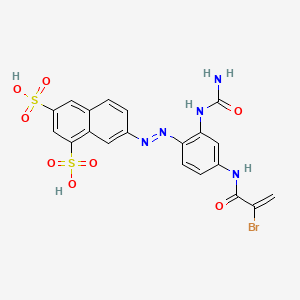

This compound, often referred to in its disodium salt form (CAS 93804-44-5), is a sulfonated azo dye with a complex aromatic framework. Its molecular formula is C₂₀H₁₄BrN₅Na₂O₈S₂, and it has a molecular weight of 642.367 g/mol . Structurally, it features:

- A naphthalene core with two sulfonate groups at positions 1 and 2.

- An azo (-N=N-) bridge linking the naphthalene system to a substituted phenyl ring.

- Functional groups including a bromo-1-oxoallyl moiety (at position 4 of the phenyl ring) and a carbamoylurea group (at position 2) .

The compound is synthesized via diazotization and coupling reactions typical of azo dyes, achieving a purity of 96% . Its sulfonate groups confer high water solubility, while the bromine substituent enhances lightfastness and binding affinity to substrates like textiles or biological tissues.

Properties

CAS No. |

93804-43-4 |

|---|---|

Molecular Formula |

C20H16BrN5O8S2 |

Molecular Weight |

598.4 g/mol |

IUPAC Name |

7-[[4-(2-bromoprop-2-enoylamino)-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C20H16BrN5O8S2/c1-10(21)19(27)23-12-4-5-16(17(8-12)24-20(22)28)26-25-13-3-2-11-6-14(35(29,30)31)9-18(15(11)7-13)36(32,33)34/h2-9H,1H2,(H,23,27)(H3,22,24,28)(H,29,30,31)(H,32,33,34) |

InChI Key |

KWSPROJMTOWXAO-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid typically involves multiple steps:

Diazotization: The process begins with the diazotization of an aromatic amine.

Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative.

Bromination: The resulting compound undergoes bromination to introduce the bromo group.

Sulfonation: Finally, sulfonation is carried out to introduce the sulfonic acid groups.

Industrial Production Methods

Industrial production methods often involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Quinonoid derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Azo Dye Production

The compound serves as an important intermediate in the synthesis of various azo dyes. Azo dyes are characterized by their vivid colors and are widely used in textile, food, and cosmetic industries. The azo group (-N=N-) allows for extensive modification, enabling the creation of dyes with specific properties such as lightfastness and washfastness.

Fiber-Reactive Dyes

Due to its sulfonic acid groups, this compound can be used to develop fiber-reactive dyes that bond chemically with fibers, enhancing the durability of the dyeing process. This application is particularly relevant in the textile industry where color retention is critical.

Antimicrobial Activity

Studies have indicated that derivatives of naphthalene disulfonic acids possess antimicrobial properties. The compound's structure allows for interactions with microbial cell membranes, leading to potential applications in developing antimicrobial agents.

Drug Delivery Systems

The sulfonic acid groups can enhance solubility and bioavailability of drugs when conjugated with this compound. Research has shown that azo compounds can be utilized in targeted drug delivery systems where the azo bond can be cleaved under specific conditions (e.g., pH changes), releasing the therapeutic agent at the desired site.

Case Study 1: Dye Synthesis

A study demonstrated the synthesis of a series of azo dyes using 7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid as a coupling component. The resulting dyes exhibited excellent color strength and stability on various substrates, confirming their utility in commercial dye formulations.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of synthesized derivatives based on this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, highlighting its potential as a basis for new antimicrobial agents.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding properties, while the sulfonic acid groups enhance its solubility in aqueous solutions. The bromine atom can participate in halogen bonding, further stabilizing the interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties among analogous compounds:

<sup>1</sup> Described in but lacks explicit CAS registration.

Key Research Findings

- Halogen Effects : The bromo-1-oxoallyl group in the target compound provides intermediate reactivity compared to the dibromo analog in . The latter’s additional bromine may improve photostability but complicate synthesis .

- Sulfonation Patterns : Compounds with multiple sulfonate groups (e.g., 7244-14-6) exhibit superior water solubility but reduced thermal stability compared to the target compound .

- Azo vs. Triazine Linkers : The triazinyl derivative (14408-24-3) demonstrates higher chemical resistance due to its heterocyclic structure, making it preferable for industrial coatings .

Performance Metrics

| Property | Target Compound (93804-44-5) | 7244-14-6 (E124) | 14408-24-3 (Triazinyl) |

|---|---|---|---|

| Solubility in Water | High (disodium salt) | Very High | Moderate |

| λmax (nm) | ~520 (estimated) | 506–508 | 560–580 |

| Lightfastness | Moderate | Low | High |

| Toxicity Profile | Not classified | Allergenic (EU-regulated) | Limited data |

Biological Activity

7-((2-((Aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid, also known by its CAS number 93804-43-4, is a complex azo compound that exhibits various biological activities. This article delves into its chemical properties, synthesis, and significant biological effects, particularly focusing on its potential therapeutic applications.

Molecular Formula: C20H16BrN5O8S2

Molecular Weight: 598.4 g/mol

CAS Number: 93804-43-4

The compound features a naphthalene backbone with two sulfonic acid groups and an azo linkage, which is crucial for its biological activity. The presence of bromine and amino groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the coupling of appropriate amines and naphthalene derivatives under acidic conditions. The process can yield high purity products suitable for biological assays. A common method involves the diazotization of an aniline derivative followed by coupling with naphthalene sulfonic acid derivatives.

Anticancer Activity

Azo compounds have been investigated for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The incorporation of bromine in the structure may enhance these effects by increasing lipophilicity and cellular uptake.

Inhibition of Nitric Oxide Synthase (nNOS)

Compounds structurally related to this compound have been explored as inhibitors of neuronal nitric oxide synthase (nNOS). nNOS plays a crucial role in neurodegenerative diseases; thus, inhibitors can be beneficial in therapeutic contexts . The design of such inhibitors often involves optimizing the amino and bromo substituents to enhance selectivity and potency.

Study 1: Antimicrobial Efficacy

In a comparative study on azo compounds, derivatives similar to this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL depending on the specific structure .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Similar Azo Compound A | 100 | E. coli |

| Similar Azo Compound B | 150 | S. aureus |

| 7-Amino Compound | 200 | E. coli |

Study 2: Anticancer Activity

A study examining the cytotoxic effects of related azo compounds on human cancer cell lines showed that some derivatives induced significant cell death at concentrations as low as 25 µM. The mechanism was attributed to oxidative stress mediated by reactive oxygen species (ROS) .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Related Azo Compound C | 30 | HeLa |

| Related Azo Compound D | 25 | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.